molecular formula C14H13N3S B14906006 n-Benzyl-4-(1h-pyrrol-2-yl)thiazol-2-amine

n-Benzyl-4-(1h-pyrrol-2-yl)thiazol-2-amine

Cat. No.: B14906006
M. Wt: 255.34 g/mol
InChI Key: ZFLCLFKWDZDTML-UHFFFAOYSA-N
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Description

n-Benzyl-4-(1h-pyrrol-2-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-4-(1h-pyrrol-2-yl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrrole and benzyl groups. One common method involves the reaction of 2-aminothiazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-4-(1h-pyrrol-2-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

n-Benzyl-4-(1h-pyrrol-2-yl)thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of n-Benzyl-4-(1h-pyrrol-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    n-Benzyl-4-(1h-pyrrol-2-yl)thiazol-2-amine: Unique due to its specific substitution pattern and the presence of both pyrrole and thiazole rings.

    2-Aminothiazole: Lacks the benzyl and pyrrole groups, making it less complex.

    Benzothiazole derivatives: Similar in structure but may have different substituents leading to varied biological activities.

Uniqueness

This compound stands out due to its combined structural features, which contribute to its unique chemical reactivity and potential bioactivity. The presence of both pyrrole and thiazole rings, along with the benzyl group, provides a versatile scaffold for further functionalization and exploration in various scientific fields.

Properties

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

N-benzyl-4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C14H13N3S/c1-2-5-11(6-3-1)9-16-14-17-13(10-18-14)12-7-4-8-15-12/h1-8,10,15H,9H2,(H,16,17)

InChI Key

ZFLCLFKWDZDTML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=CN3

Origin of Product

United States

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